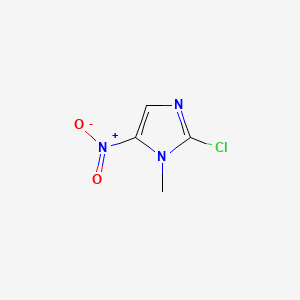

2-Chloro-1-methyl-5-nitro-1H-imidazole

Description

Significance of Imidazole (B134444) and Nitroimidazole Scaffolds in Academic Research

The imidazole and nitroimidazole scaffolds are cornerstones of academic and industrial research due to their vast therapeutic potential and versatile chemical nature. Their significance spans multiple fields of study:

Antimicrobial Research: Nitroimidazoles are a major focus in the development of new anti-infective agents. unimib.it The 5-nitroimidazole subgroup, in particular, has yielded essential medicines like metronidazole (B1676534) and tinidazole, which are widely used to treat infections caused by anaerobic bacteria and protozoa. wikipedia.orgnbinno.comjocpr.com Academic research continually explores new derivatives to combat emerging drug resistance and broaden the spectrum of activity. researchgate.netunimib.it The mechanism of action, involving the reduction of the nitro group to generate cytotoxic radicals that damage microbial DNA, is a subject of ongoing investigation. nih.govhumanjournals.com

Oncology: The hypoxic environment of solid tumors makes nitroimidazole derivatives promising candidates for cancer therapy. In this low-oxygen setting, these compounds can be selectively activated to become toxic to cancer cells. wikipedia.org Researchers are exploring their use as radiosensitizers, agents that make tumor cells more susceptible to radiation therapy. Furthermore, the core imidazole structure is being used to design molecules that can bind to cancer-specific DNA structures or inhibit key enzymes involved in tumor growth. nih.gov

Radiology and Imaging: Certain 2-nitroimidazole (B3424786) derivatives are utilized in medical imaging to detect hypoxic tissues, particularly in tumors. unimib.it This application is crucial for planning cancer treatments, as the presence of hypoxia can affect the efficacy of therapies like radiation.

The versatility of the imidazole scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting compounds. jocpr.com This has led to the creation of large libraries of derivatives for screening against a multitude of diseases, cementing the role of these scaffolds as privileged structures in drug discovery. nih.govunimib.it

Overview of 2-Chloro-1-methyl-5-nitro-1H-imidazole within the Nitroimidazole Class

This compound is a specific derivative belonging to the 5-nitroimidazole class. Its structure features a central imidazole ring with four key substituents: a chloro group at the 2-position, a methyl group at the 1-position nitrogen, and a nitro group at the 5-position.

The presence of the 5-nitro group is critical, as this moiety is strongly associated with the antimicrobial activity characteristic of this class of compounds. unimib.itjocpr.com The chloro group at the 2-position and the methyl group at the N1 position modify the molecule's electronic properties and lipophilicity, which can influence its stability, reactivity, and interaction with biological targets. jocpr.comontosight.ai

This compound serves as an important chemical intermediate in the synthesis of more complex molecules. For instance, its synthesis can be achieved through the reaction of 2-Chloro-4-nitroimidazole (B123238) with a methylating agent like Dimethyl sulfate (B86663). chemicalbook.com Academic research into such specific derivatives helps in understanding the structure-activity relationships within the nitroimidazole family, paving the way for the rational design of new therapeutic agents. jocpr.com

Below are the key chemical properties of this compound.

| Property | Value |

| CAS Number | 86072-07-3 |

| Molecular Formula | C4H4ClN3O2 |

| Molecular Weight | 161.55 g/mol |

| Topological Polar Surface Area | 63.6 Ų |

| Hydrogen Bond Acceptor Count | 3 |

| Monoisotopic Mass | 160.9992041 u |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-3(8(9)10)2-6-4(7)5/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVKWWTVJQDECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235373 | |

| Record name | 2-Chloro-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86072-07-3 | |

| Record name | 2-Chloro-1-methyl-5-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086072073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 1 Methyl 5 Nitro 1h Imidazole

Established Synthetic Routes to 2-Chloro-1-methyl-5-nitro-1H-imidazole

The primary and most established methods for synthesizing this compound rely on the modification of pre-existing imidazole (B134444) scaffolds. These routes typically involve the methylation of a suitable nitroimidazole precursor.

Synthesis from 2-Chloro-4-nitroimidazole (B123238) Precursors

The direct synthesis of this compound is commonly achieved through the N-alkylation of 2-chloro-4-nitroimidazole. nih.gov This precursor is a readily available starting material for building the target molecule. The reaction involves the introduction of a methyl group onto one of the nitrogen atoms of the imidazole ring. However, this alkylation can result in a mixture of isomers, as the methyl group can attach to either the N1 or N3 position. In the case of 2-chloro-4-nitroimidazole, alkylation leads to the formation of both 1-methyl-4-nitro and 1-methyl-5-nitro regioisomers. nih.gov The desired 5-nitro isomer is often the minor product of this reaction, necessitating careful chromatographic separation to isolate it from the more abundant 4-nitro isomer. nih.gov

Alkylation Strategies for N1-Methylation

The key step in synthesizing this compound from its precursor is the N1-methylation. Various alkylating agents can be employed for this purpose.

One common and effective methylating agent is dimethyl sulfate (B86663). chemicalbook.com The reaction of 2-chloro-4-nitroimidazole with dimethyl sulfate provides a direct route to the methylated product. Other alkylating strategies have also been explored in the synthesis of related nitroimidazole derivatives. For instance, the alkylation of 2-chloro-4-nitroimidazole has been performed using tert-butyldimethylsilyl (TBS)-protected bromoethanol. nih.gov While this specific example does not yield a methyl group, it demonstrates the general applicability of alkyl halides for N-alkylation of the nitroimidazole ring. The choice of solvent and base is crucial in directing the regioselectivity of the alkylation and optimizing the yield of the desired N1-methyl-5-nitro product.

Table 1: Synthesis of this compound via Alkylation

| Precursor | Alkylating Agent | Key Outcome | Reference |

|---|---|---|---|

| 2-Chloro-4-nitroimidazole | Dimethyl sulfate | Direct methylation to form the target compound. | chemicalbook.com |

| 2-Chloro-4-nitroimidazole | TBS-protected bromoethanol | Formation of a mixture of N-alkylated 4-nitro and 5-nitro isomers, with the 4-nitro isomer being the major product. | nih.gov |

Novel Synthetic Approaches for Functionalized Nitroimidazole Derivatives

Beyond the synthesis of the parent compound, significant research has focused on developing novel methods to introduce functional groups onto the nitroimidazole scaffold, enabling the creation of diverse derivatives.

Vicarious Nucleophilic Substitution (VNS) Reactions on Nitroimidazole Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings, such as nitroimidazoles. wikipedia.orgorganic-chemistry.org This reaction allows for the formal replacement of a hydrogen atom with a nucleophile. wikipedia.org In a typical VNS reaction, a carbanion containing a leaving group at the nucleophilic center attacks the electron-poor ring. organic-chemistry.org Subsequent elimination of the leaving group restores aromaticity and results in the formation of a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.org

This methodology is particularly useful for introducing substituents ortho or para to the activating nitro group. organic-chemistry.org For nitroimidazole systems, VNS offers a direct route to functionalized derivatives that might be difficult to access through traditional methods. By selecting appropriate carbanions, a wide range of functional groups can be installed on the imidazole ring, providing a versatile platform for library synthesis.

Strategic Modulation of Imidazole Ring Positions for Derivative Synthesis

The functionalization of the imidazole ring can be strategically controlled to target specific positions (C2, C4, and C5), allowing for the synthesis of a wide array of derivatives. researchgate.netacs.org The reactivity of each position is influenced by the existing substituents on the ring.

For instance, on a 2,4-dihalogeno-1-methyl-5-nitroimidazole scaffold, the choice of nucleophile can dictate the site of reaction. Hard nucleophiles, such as cyanide or methoxide (B1231860), have been shown to preferentially react at the C2 position. In contrast, soft nucleophiles, like amines and thiols, tend to react at the C4 position. researchgate.net This regioselectivity provides a strategic handle for introducing different functional groups at distinct locations. Furthermore, modern synthetic methods, including palladium-catalyzed cross-coupling reactions, have been employed for the C-H functionalization of imidazole rings, enabling the introduction of aryl and other complex moieties. acs.org

Green Chemistry and Sustainable Synthesis Considerations for Nitroimidazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. chemmethod.com For nitroimidazole synthesis, this includes the development of more sustainable and efficient reaction protocols.

Key areas of focus in green synthesis include the use of environmentally benign solvents, alternative energy sources, and safer reagents. For example, a green and facile approach for the synthesis of 2-nitroimidazole (B3424786) has been reported using oxone as an oxidant in water, avoiding the use of harsh nitrating agents. mdpi.com Additionally, microwave-assisted synthesis has been explored as an alternative to conventional heating. A solvent-free process for synthesizing 2-nitroimidazole using potter's clay and sodium nitrite (B80452) under microwave irradiation has been developed, offering advantages in terms of reaction time and energy efficiency. mdpi.com These approaches highlight a shift towards more sustainable practices in the production of nitroimidazole-based compounds. chemmethod.com

Chemical Reactivity and Reaction Pathways of this compound

The reactivity of this compound is a subject of significant academic and industrial interest. The electron-deficient nature of the imidazole ring, a consequence of the potent electron-withdrawing nitro group, renders the C2-chloro atom particularly susceptible to nucleophilic attack. Concurrently, the nitro group itself is a focal point for reductive transformations, leading to a variety of nitrogen-containing functionalities. Electrophilic substitution on the imidazole ring, while less common due to the deactivating effect of the nitro group, can also be achieved under specific conditions.

Nucleophilic Substitution Reactions at the C2-Chloro Position

The chlorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the strong electron-withdrawing effect of the 5-nitro group, which stabilizes the Meisenheimer complex intermediate formed during the substitution process. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of 2-substituted-1-methyl-5-nitro-1H-imidazoles.

Research on analogous compounds, such as 5-chloro-1-methyl-4-nitroimidazole (B20735), has demonstrated successful Suzuki coupling reactions with arylboronic acids in the presence of a palladium catalyst. This suggests that carbon-carbon bond formation at the C2 position of this compound is a feasible synthetic route. Furthermore, studies on 2,4-dihalogeno-1-methyl-5-nitroimidazoles have indicated a selectivity based on the nature of the nucleophile, with "hard" nucleophiles like methoxide and cyanide preferentially attacking the C2 position. This suggests that similar selectivity can be expected with this compound.

The following interactive table summarizes potential nucleophilic substitution reactions at the C2 position based on reactivity patterns observed in closely related nitroimidazole systems.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Amino-1-methyl-5-nitro-1H-imidazole |

| Thiol | R-SH | 2-Thioether-1-methyl-5-nitro-1H-imidazole |

| Alkoxide | R-ONa | 2-Alkoxy-1-methyl-5-nitro-1H-imidazole |

| Cyanide | KCN | 2-Cyano-1-methyl-5-nitro-1H-imidazole |

| Arylboronic Acid | Ar-B(OH)₂ | 2-Aryl-1-methyl-5-nitro-1H-imidazole |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced under various conditions, a characteristic feature of nitroaromatic compounds. The reduction can proceed through a series of intermediates, including nitro radical anions, nitroso, and hydroxylamine (B1172632) derivatives, ultimately leading to the corresponding amine. The electrochemical properties of the molecule, particularly its reduction potential, are pivotal in understanding the mechanism and stability of these intermediates.

The initial step in the reduction of nitroimidazoles is typically a one-electron transfer to form a nitro radical anion. The stability of this radical anion is a critical determinant of the subsequent reaction pathways. Electron-withdrawing substituents on the imidazole ring generally enhance the stability of the nitro radical anion by delocalizing the negative charge. In the case of this compound, the chloro group at the C2 position is expected to contribute to this stabilization. Studies on related nitroimidazoles have shown that the presence of halogen substituents influences the stability of the corresponding nitro radical anion. nih.gov

The reduction potential of nitroimidazoles is significantly influenced by the electronic nature of the substituents on the imidazole ring. Electron-withdrawing groups, such as the chloro group in this compound, generally lead to a more positive reduction potential, making the compound easier to reduce. rsc.org This is because electron-withdrawing groups stabilize the resulting nitro radical anion.

A study on substituted nitroimidazoles using pulse radiolysis determined the one-electron reduction potentials for a range of derivatives. rsc.org It was found that 2-nitroimidazoles generally have more positive reduction potentials than their 5-nitro counterparts, and the introduction of electron-withdrawing groups can significantly increase the reduction potential. rsc.org For instance, analogs of PA-824 with bromo and chloro substituents in the 5-position exhibit a decrease in the redox potential, indicating that these electron-withdrawing groups facilitate the reduction of the adjacent nitro group. nih.gov The following table provides a summary of the effect of substituents on the one-electron reduction potential of nitroimidazoles.

| Substituent Effect | Impact on Reduction Potential (E¹) | Rationale |

| Electron-withdrawing (e.g., -Cl, -Br, -CN) | More positive (easier to reduce) | Stabilization of the nitro radical anion |

| Electron-donating (e.g., -NH₂) | More negative (harder to reduce) | Destabilization of the nitro radical anion |

Electrophilic Aromatic Substitution on the Imidazole Ring

Electrophilic aromatic substitution on the imidazole ring of this compound is generally disfavored due to the strong deactivating effect of the 5-nitro group. The nitro group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. However, under forcing conditions, electrophilic substitution can occur.

Studies on the bromination of 1-methyl-2-nitroimidazole (B155463) have shown that substitution occurs at the C4 and C5 positions. rsc.org This suggests that the remaining positions on the imidazole ring of this compound (C4) could potentially undergo electrophilic attack, although the combined deactivating effects of the nitro and chloro groups would likely require harsh reaction conditions. The directing influence of the substituents present on the ring will govern the position of the incoming electrophile. The methyl group at N1 is activating, while the chloro and nitro groups are deactivating. The outcome of an electrophilic substitution reaction would therefore depend on the balance of these electronic effects and the specific reaction conditions employed.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 2-Chloro-1-methyl-5-nitro-1H-imidazole would be expected to show distinct signals for the methyl protons and the lone proton on the imidazole (B134444) ring. The chemical shift (δ) of these protons, measured in parts per million (ppm), would provide insight into their electronic environment. The integration of the peaks would confirm the number of protons corresponding to each signal. Furthermore, coupling constants (J), measured in Hertz (Hz), would reveal interactions between neighboring protons, although in this specific molecule, no proton-proton coupling is anticipated.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8 | Singlet | 3H | N-CH₃ |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would identify the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the imidazole ring, the methyl carbon, and the carbon bearing the chlorine atom would be indicative of their chemical environment.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~35 | N-CH₃ |

| ~130 | C4 |

| ~145 | C2 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for the C-H, C=N, C-N, C-Cl, and N-O bonds. The precise wavenumbers (cm⁻¹) of these bands would help confirm the presence of the imidazole ring, the methyl group, the chloro substituent, and the nitro group.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1550 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1480 | Medium | C=N stretch (imidazole ring) |

| ~1280 | Medium | C-N stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would reveal the stability of different parts of the molecule and help in confirming its structure.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 161/163 | High | [M]⁺ (Molecular ion) |

| 115/117 | Medium | [M - NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption maxima (λmax) corresponding to π → π* and n → π* transitions associated with the conjugated nitroimidazole system. The position and intensity of these absorptions are influenced by the substituents on the imidazole ring.

Hypothetical UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|

| ~280 | ~10,000 | π → π* |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For nitroimidazole derivatives, methods like B3LYP and B3PW91 with basis sets such as 6-311+G(d,p) are commonly employed to optimize molecular geometries and predict a variety of properties. doi.orgresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.commdpi.com

For a related isomer, 5-chloro-1-methyl-4-nitroimidazole (B20735), the HOMO-LUMO energy gap has been calculated to be approximately 5.50 eV, which suggests a high degree of stability. researchgate.net This significant energy gap indicates that a considerable amount of energy is required to excite an electron from the HOMO to the LUMO, thus explaining the molecule's relatively low reactivity. mdpi.com The analysis of these orbitals helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Chemical Hardness (η) | 2.2449 |

Note: Data presented is for a representative imidazole (B134444) derivative as detailed in theoretical studies. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net

In MEP maps of similar nitroimidazole compounds, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, suggesting these areas are susceptible to nucleophilic attack. doi.orgresearchgate.net This visualization provides critical information about the molecule's shape, size, and how it will interact with other chemical species. uomphysics.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions. acadpubl.eu This method examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying their stabilization energies.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts for related nitroimidazoles have shown good agreement with experimental spectra. doi.org For instance, in the study of 5-chloro-1-methyl-4-nitroimidazole, the chemical shifts were calculated using the GIAO method. doi.org

IR and Raman Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed. For the nitro group in similar compounds, strong asymmetric and symmetric stretching vibrations are predicted around 1550 cm-1 and 1390-1360 cm-1, respectively. doi.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The most prominent transition is often a π → π* transition, which helps to explain the molecule's behavior upon absorbing UV or visible light. researchgate.net

Table 2: Predicted Spectroscopic Data for a Related Nitroimidazole

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| 1H NMR | Chemical Shift (ppm) | Varies by proton |

| 13C NMR | Chemical Shift (ppm) | Varies by carbon |

| IR | NO2 asymm. stretch (cm-1) | ~1534-1543 |

| IR | NO2 symm. stretch (cm-1) | ~1324 |

| UV-Vis | λmax (nm) | Corresponds to π → π* transition |

Note: Values are based on studies of 5-chloro-1-methyl-4-nitroimidazole. doi.org

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful approach to investigate the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain experimentally.

The biological activity of many nitroimidazoles is linked to the reductive metabolism of the nitro group. jocpr.com It is believed that a reactive intermediate, formed during the reduction of the 5-nitro group, binds to microbial DNA, leading to a lethal effect. jocpr.com

Theoretical studies on related nitroaromatic compounds, such as metronidazole (B1676534), have been conducted to understand the mechanism of this reduction. nih.govresearchgate.net These studies often involve modeling the addition of an electron to the molecule to form a radical anion. The subsequent steps in the reduction pathway, which can involve protonation and further electron transfers, can be simulated to determine the most energetically favorable route. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) is initiated by the chemoselective reduction of the nitro group. nih.gov While specific simulations for 2-Chloro-1-methyl-5-nitro-1H-imidazole are not extensively reported, the general mechanisms derived from studies of other nitroimidazoles provide a strong basis for understanding its reductive activation.

Theoretical Studies of Intermediate Radical Species Stability

The biological activity and degradation pathways of 5-nitroimidazole compounds are frequently linked to the formation of intermediate radical species, particularly the nitro radical anion. mdpi.com This species is typically generated through a one-electron reduction of the nitro group. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are pivotal in understanding the stability and electronic characteristics of this key intermediate.

The formation of the nitro radical anion is considered a crucial step in the mechanism of action for many nitroimidazoles. mdpi.com The stability of this radical is influenced by the electronic properties of the substituents on the imidazole ring. For this compound, the presence of the electron-withdrawing chlorine atom at the C2 position and the nitro group at the C5 position significantly impacts the electron distribution and the stability of the radical anion.

Studies on related nitroimidazole compounds have shown that upon reduction, the added electron is primarily localized on the nitro group. The stability of this radical is a key determinant of the compound's subsequent chemical reactions. For instance, research on the radiation-induced reactions of metronidazole, a related 2-methyl-5-nitroimidazole (B138375) derivative, confirms the generation of nitroanion radicals upon interaction with hydrated electrons. rsc.org Further investigations using low-energy electrons on methylated nitroimidazoles have demonstrated that these radical anions can undergo various unimolecular decompositions. scispace.com

Computational models can predict the spin density distribution and the geometry of the radical anion. Key parameters calculated in these theoretical studies include electron affinity, ionization potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations help to quantify the stability of the radical species.

Table 1: Calculated Electronic Properties Related to Radical Stability

| Property | Description | Significance for Radical Stability |

|---|---|---|

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule to form a negative ion. | A higher positive EA indicates a more stable radical anion, suggesting the parent molecule is more easily reduced. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy facilitates the acceptance of an electron, correlating with the ease of forming the nitro radical anion. |

| Spin Density | Distribution of the unpaired electron within the radical anion. | Typically localized on the NO₂ group, confirming its role as the primary site of reduction. Substituents can modulate this distribution. |

This table presents a conceptual framework for data typically generated in DFT studies on nitroimidazole radical anions. The specific values for this compound would require dedicated computational analysis.

Conformational Analysis and Tautomerism Studies

Conformational Analysis

Conformational analysis of this compound focuses on the spatial arrangement of its atoms and the rotational barriers of its substituent groups. A key structural feature in substituted nitroimidazoles is the orientation of the nitro (NO₂) group relative to the plane of the imidazole ring.

Experimental and theoretical studies on analogous compounds provide insight into the likely conformation. For example, in the crystal structure of the closely related compound 1-methyl-5-nitro-1H-imidazole, the nitro group is not perfectly coplanar with the imidazole ring. It is twisted by a dihedral angle of 5.60°. researchgate.net This twist is attributed to the steric interaction between the nitro group and the adjacent methyl group. A similar non-planar conformation is expected for this compound. The presence of the chloro substituent at the C2 position may further influence the degree of this rotation.

Computational methods, such as DFT, are used to calculate the potential energy surface as a function of the dihedral angle between the nitro group and the imidazole ring. These calculations can determine the most stable conformation and the energy barrier to rotation.

Table 2: Representative Conformational Data for Substituted 5-Nitroimidazoles

| Compound | Method | Dihedral Angle (NO₂ vs. Ring) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| 1-Methyl-5-nitro-1H-imidazole | X-ray Crystallography | 5.60° researchgate.net | Not Determined |

This table provides reference data from closely related structures. The precise dihedral angle and rotational barrier for this compound would require specific theoretical calculations.

Tautomerism Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. In the context of imidazoles, annular tautomerism is common, where a hydrogen atom can be located on either of the two ring nitrogen atoms.

However, for this compound, the possibility of annular tautomerism is eliminated. The presence of a methyl group permanently bonded to the N1 nitrogen atom prevents the migration of a proton between the ring nitrogens. Therefore, unlike unsubstituted or C-substituted nitroimidazoles, this compound is "fixed" and does not exhibit this form of tautomerism. Any theoretical study would confirm the high energy barrier that makes such a rearrangement prohibitive.

Molecular Mechanisms of Biological Activity and Interaction Studies in Vitro/preclinical Focus

Biochemical Reduction of the Nitro Group as a Core Mechanism

The defining feature of the biological action of 5-nitroimidazoles, including 2-Chloro-1-methyl-5-nitro-1H-imidazole, is the reductive activation of the nitro (-NO2) group. jocpr.com This process is a prerequisite for its biological effects, converting the relatively inert parent compound into highly reactive cytotoxic agents.

Enzymatic Reduction Pathways and Involved Enzymes

The bioreduction of the 5-nitro group is an enzyme-catalyzed process that occurs within susceptible organisms and cells. This reduction is a stepwise process, involving the transfer of electrons to the nitro group to form a nitro radical anion, which can be further reduced to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to an amine group. The highly reactive intermediates, particularly the hydroxylamine, are believed to be the primary mediators of cytotoxicity.

Several enzymes capable of reducing nitroimidazoles have been identified in various organisms. These enzymes typically have low reduction potentials, allowing them to donate electrons to the nitroimidazole. Key enzymes and electron transport proteins involved in this pathway include:

Nitroreductases: These are a broad family of enzymes that catalyze the reduction of nitroaromatic compounds. They are found in both anaerobic and aerobic organisms but are particularly important for the activation of nitroimidazoles in anaerobic bacteria and some protozoa.

Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the energy metabolism of anaerobic organisms. It generates low-potential electrons that can be transferred to electron carriers like ferredoxin.

Ferredoxin: This is a small, iron-sulfur protein that acts as a low-potential electron carrier. In anaerobic organisms, reduced ferredoxin is a primary donor of electrons for the reduction of the 5-nitro group of compounds like this compound.

| Enzyme/Protein | Role in Reduction Pathway | Organism Type |

|---|---|---|

| Nitroreductases | Directly catalyze the reduction of the nitro group. | Anaerobic and some aerobic bacteria, protozoa. |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Generates low-potential electrons from pyruvate metabolism. | Anaerobic bacteria and protozoa. |

| Ferredoxin | Electron carrier that transfers electrons to the nitroimidazole. | Anaerobic bacteria and protozoa. |

Role of Oxygen Tension in Bioreductive Activation

The selective toxicity of this compound towards anaerobic organisms and hypoxic cells (cells with low oxygen levels) is a direct consequence of the role of oxygen in the bioreductive process. nih.gov Under anaerobic or hypoxic conditions, the single-electron reduction of the nitro group proceeds to form the nitro radical anion and subsequently other reactive reduction products. These reactive species can then interact with intracellular targets.

In the presence of sufficient oxygen (aerobic conditions), the nitro radical anion is rapidly re-oxidized back to the parent nitro compound. This process, known as "futile cycling," results in the consumption of reducing equivalents without the net reduction of the compound and prevents the accumulation of cytotoxic intermediates. This redox cycling also leads to the formation of superoxide (B77818) radicals, which can be detoxified by cellular enzymes in aerobic organisms. This differential activation under varying oxygen tensions is the basis for the selective activity of nitroimidazoles in environments such as anaerobic infections or the hypoxic cores of solid tumors.

Molecular Interaction with Biological Macromolecules

Once activated through bioreduction, the resulting reactive intermediates of this compound can covalently bind to and induce damage in a variety of essential biological macromolecules, leading to cellular dysfunction and death.

DNA Interaction Mechanisms: Strand Breaking and Helix Destabilization

Deoxyribonucleic acid (DNA) is a primary target for the activated forms of 5-nitroimidazoles. The interaction of the reactive intermediates with DNA can lead to several forms of damage:

DNA Strand Breaks: Covalent binding of the reactive metabolites to the DNA backbone or bases can destabilize the molecule, leading to single-strand and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering cell death pathways. Studies on related nitroimidazoles have demonstrated that the extent of DNA damage correlates with the reductive activation of the compound. nih.gov

Helix Destabilization: The formation of adducts with DNA bases can distort the helical structure of DNA. This distortion can interfere with the function of DNA polymerases and other proteins that interact with DNA, further contributing to the compound's cytotoxic effects.

Cellular Mechanisms of Action in Model Systems

In in vitro model systems, the cellular response to this compound is characteristic of DNA damaging agents that are selectively activated in hypoxic conditions. The cascade of events following bioreductive activation includes the induction of DNA damage response pathways, cell cycle arrest, and ultimately, cell death. researchgate.net The cytotoxic mechanism is thought to be broadly similar across different target organisms, including anaerobic bacteria, protozoa, and hypoxic cancer cells, with the common underlying principle being the reductive activation of the nitro group leading to macromolecular damage. jocpr.com

| Macromolecular Target | Mechanism of Interaction | Cellular Consequence |

|---|---|---|

| DNA | Covalent binding of reactive intermediates, adduct formation. | Strand breaks, helix destabilization, inhibition of replication and transcription. |

| Proteins (Enzymes) | Covalent binding to amino acid residues (e.g., cysteine). | Enzyme inactivation, disruption of metabolic pathways. |

Induction of Apoptosis via Caspase Pathway Activation

For instance, studies on the related compound 1-methyl-2-nitroimidazole (B155463) (INO2) have demonstrated its capacity to induce apoptosis in Chinese Hamster Ovary (CHO) cells under hypoxic conditions. nih.gov The apoptotic response, however, appears to be dose-dependent. Treatment with a lower concentration of INO2 resulted in the characteristic DNA fragmentation ("laddering") and the formation of apoptotic bodies, hallmarks of apoptosis that are downstream consequences of caspase activation. nih.gov In contrast, higher concentrations led to a different morphology suggestive of necrosis, indicating that the mode of cell death can shift with the intensity of the cellular insult. nih.gov

The induction of apoptosis by nitroimidazoles is thought to be triggered by the cellular stress caused by the reactive intermediates formed during their metabolism. This stress can activate intrinsic apoptotic pathways, which involve the mitochondria and lead to the activation of initiator caspases (like caspase-9) and subsequently effector caspases (like caspase-3), culminating in the dismantling of the cell.

| Compound | Cell Line | Concentration | Observation | Reference |

|---|---|---|---|---|

| 1-methyl-2-nitroimidazole (INO2) | CHO | Low Concentration | Induction of apoptosis (DNA laddering, apoptotic bodies) | nih.gov |

| 1-methyl-2-nitroimidazole (INO2) | CHO | High Concentration | Necrotic cell death | nih.gov |

Modulation of Cell Cycle Regulators

The cell cycle is a tightly controlled process that governs cell proliferation. Key to this regulation are cyclin-dependent kinases (CDKs), which, when complexed with their cyclin partners, drive the cell through its different phases (G1, S, G2, M). nih.gov Disruption of the cell cycle is a common mechanism of action for many bioactive compounds.

In vitro studies with 1-methyl-2-nitroimidazole (INO2) have suggested that this compound can influence the cell cycle. nih.gov The DNA damage caused by the reactive metabolites of nitroimidazoles can trigger cell cycle checkpoints. These checkpoints are surveillance mechanisms that can halt the cell cycle to allow for DNA repair. If the damage is too severe, these checkpoints can signal for the cell to undergo apoptosis. The p53 tumor suppressor protein is a critical player in this process, often acting as a transcriptional regulator of genes involved in cell cycle arrest and apoptosis. nih.gov While the precise effects of this compound on specific cell cycle regulators like cyclins and CDKs have not been detailed in the available literature, it is plausible that, like other nitroimidazoles, it could induce cell cycle arrest, particularly at the G1/S or G2/M transitions, as a response to cellular stress and DNA damage.

| Compound | Effect | Potential Mechanism | Reference |

|---|---|---|---|

| 1-methyl-2-nitroimidazole (INO2) | Influences cell cycle progression | Induction of DNA damage leading to activation of cell cycle checkpoints. | nih.gov |

| Nitroimidazoles (general) | Potential for cell cycle arrest | Activation of DNA damage response pathways, possibly involving p53. | nih.gov |

Impact on Cellular Energy Production and Antioxidant Defenses

Mitochondria are central to cellular energy production through oxidative phosphorylation and are also a primary site of reactive oxygen species (ROS) generation. mdpi.com The function of mitochondria can be a target for various chemical compounds. Research on 2-nitroimidazoles has indicated that they can induce mitochondrial stress. nih.gov This stress can manifest as alterations in mitochondrial respiration and membrane potential. For example, the related nitroaromatic compound, nitrofurantoin, has been shown to inhibit mitochondrial respiration, particularly at complex I of the electron transport chain. nih.gov This inhibition is thought to be mediated by the redox cycling of the nitro group, which generates superoxide radicals and interferes with electron flow, thereby impairing ATP synthesis. nih.gov

The generation of ROS by nitroimidazole metabolism can overwhelm the cell's antioxidant defense systems. mdpi.com These defenses include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are responsible for neutralizing harmful ROS. nih.gov An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress. nih.gov Oxidative stress can, in turn, cause widespread damage to cellular components and activate stress-response signaling pathways that can lead to apoptosis or other forms of cell death. nih.gov While direct evidence for the effect of this compound on specific antioxidant enzymes is lacking, its nature as a nitroimidazole suggests a high likelihood of it inducing oxidative stress, particularly in hypoxic environments where its reductive activation is enhanced.

| Compound Class | Effect on Cellular Energy Production | Effect on Antioxidant Defenses | Reference |

|---|---|---|---|

| 2-Nitroimidazoles | Induction of mitochondrial stress. | Potential to induce oxidative stress through reactive oxygen species (ROS) generation. | nih.gov |

| Nitrofurantoin (related nitroaromatic) | Inhibition of mitochondrial respiration (Complex I). | Generation of superoxide radicals. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro 1 Methyl 5 Nitro 1h Imidazole Derivatives

Impact of Substituent Modifications on Reduction Potential and Biological Activity

The biological activity of 5-nitroimidazole derivatives is intrinsically linked to the reduction of the nitro group. jocpr.comhumanjournals.com This process is a critical activation step, wherein the nitro group is reduced to form highly reactive intermediates, such as nitro anion radicals, nitroso, and hydroxylamine (B1172632) derivatives. humanjournals.comnih.gov These reactive species are non-specific in their targets, covalently binding to and damaging essential cellular macromolecules like DNA, which ultimately leads to a lethal effect on the target organism. jocpr.comhumanjournals.com

While the 5-nitro group is the cornerstone of activity, modifications at other positions on the imidazole (B134444) ring, particularly at the N-1 and C-2 positions, are crucial for modulating physicochemical properties and interaction with biological receptors. jocpr.com The simplest structural unit for activity is often considered the 1-alkyl-5-nitro-imidazole moiety. jocpr.com Alterations to the substituent at the N-1 position can significantly influence the compound's lipophilicity, which may affect tissue penetration and cellular uptake. jocpr.com

Table 1: Relationship Between Reduction Potential and Biological Activation

| Property | Description | Impact on Biological Activity |

| Nitro Group Position | The nitro group is essential for activity, typically at the 5-position. jocpr.com | The position influences the electronic properties and accessibility for enzymatic reduction. |

| Reduction Potential (E⁷(1)) | The electrochemical potential for the one-electron reduction of the nitro group. nih.gov | A higher (less negative) potential leads to a faster rate of reduction and formation of cytotoxic intermediates. nih.gov |

| Formation of Intermediates | Reduction produces reactive species (e.g., nitro anion radicals). humanjournals.comnih.gov | These intermediates cause non-specific damage to cellular macromolecules, leading to cell death. humanjournals.com |

| N-1 and C-2 Substituents | Modifications at these positions alter the molecule's overall properties. jocpr.com | Can influence physicochemical characteristics like lipophilicity and modulate interaction with biological targets. jocpr.com |

Role of Electron-Withdrawing and Electron-Donating Groups on Molecular Reactivity and Bioactivity

The chemical reactivity of the 2-Chloro-1-methyl-5-nitro-1H-imidazole scaffold is dominated by the strong electron-withdrawing nature of the 5-nitro group. nih.gov This group significantly reduces the electron density of the entire imidazole ring through both inductive and resonance effects. nih.govgauthmath.com This electron deficiency makes the ring more susceptible to nucleophilic attack, a key feature of its mechanism of action and chemical reactivity. gauthmath.commdpi.com

The electron-withdrawing effect of the nitro group at position 5 is particularly effective at activating other positions on the ring. For instance, it promotes the activation of the carbon-halogen bond of a chloromethyl group at the C-2 position, stabilizing the formation of a carbanion intermediate, which can then react with various electrophiles. mdpi.com

Computational studies on nitroimidazole derivatives have provided quantitative insights into the effects of substituents. The introduction of electron-withdrawing groups (EWGs) has been shown to decrease the basicity of the N-3 atom and lower the dipole moment of the molecule. rsc.org Concurrently, EWGs increase the ionization potential, electrophilicity, and chemical hardness, suggesting a molecule that is less likely to be oxidized but more reactive towards nucleophiles. rsc.org The primary sites of reactivity are often predicted to be the nitro group itself and the N-3 atom of the imidazole ring. rsc.org Conversely, the presence of electron-donating groups (EDGs) would be expected to have the opposite effects, increasing electron density on the ring and altering its reactivity profile. beilstein-journals.org

Table 2: Predicted Effects of Substituent Groups on Nitroimidazole Physicochemical Properties

| Property | Effect of Electron-Withdrawing Group (EWG) | Effect of Electron-Donating Group (EDG) |

| Basicity of N-3 Atom | Decrease rsc.org | Increase |

| Dipole Moment | Decrease rsc.org | Increase |

| Ionization Potential | Increase rsc.org | Decrease |

| Electrophilicity | Increase rsc.org | Decrease |

| Chemical Hardness | Increase rsc.org | Decrease |

| Reactivity towards Nucleophiles | Increase gauthmath.com | Decrease |

Stereochemical Influences on Biological Target Recognition

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets. The synthesis of specific stereoisomers of nitroimidazole derivatives for biological evaluation underscores the importance of three-dimensional structure for activity. Research into antitubercular nitroimidazoles frequently involves the stereospecific synthesis of compounds with defined chiral centers in their side chains. nih.govnih.gov

For example, the synthesis of derivatives such as 1-((S)-2-(4-(trifluoromethoxy)benzyloxy)-3-azidopropyl)-2-chloro-4-nitro-1H-imidazole and (S)-1-(tert-Butyldimethylsilyloxy)-3-(2-chloro-5-nitro-1H-imidazol-1-yl)propan-2-ol explicitly controls and maintains the (S)-configuration at the chiral carbon in the side chain attached to the imidazole N-1 position. nih.govnih.gov This stereochemical control is crucial because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer of a drug often exhibits a much higher affinity for the target's binding site than its mirror image, leading to significant differences in biological activity and potency. The consistent focus on producing single enantiomers in synthetic schemes strongly suggests that the specific spatial arrangement of the substituents is critical for optimal interaction with the intended biological target.

Table 3: Examples of Stereospecific Nitroimidazole Derivatives

| Compound Name | Stereochemical Feature |

| 1-((S)-2-(4-(trifluoromethoxy)benzyloxy)-3-azidopropyl)-2-chloro-4-nitro-1H-imidazole nih.gov | (S)-configuration in the N-1 side chain |

| (S)-2-(4-(trifluoromethoxy)benzyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-1-ol nih.gov | (S)-configuration in the N-1 side chain |

| (S)-1-(tert-Butyldimethylsilyloxy)-3-(2-chloro-5-nitro-1H-imidazol-1-yl)propan-2-ol nih.gov | (S)-configuration in the N-1 side chain |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel, unsynthesized molecules and guiding the design of more potent derivatives. nih.govjmchemsci.com

Several QSAR studies have been successfully applied to nitroimidazole derivatives. nih.gov For instance, Hologram QSAR (HQSAR), a method that uses molecular fragments as predictors, has been used to model the activity of nitroimidazoles against the parasite Trichomonas vaginalis. nih.gov These models revealed crucial structural insights, such as the positive contribution of the 5-nitroimidazole scaffold to biological activity, whereas the isomeric 4-nitroimidazole (B12731) scaffold was found to contribute negatively. nih.gov

The development of a robust QSAR model involves several key steps: the selection of appropriate molecular descriptors, the use of a statistical or machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machines) to build the model, and rigorous statistical validation. nih.govresearchgate.net Key validation metrics include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive power. nih.govjmchemsci.com A crucial aspect of QSAR is defining the model's Applicability Domain (AD), which specifies the chemical space in which the model can make reliable predictions. nih.gov By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development process. jmchemsci.com

Table 4: Overview of QSAR Modeling in Nitroimidazole Research

| QSAR Aspect | Description | Relevance |

| Modeling Techniques | Methods like Hologram QSAR (HQSAR) and Random Forest (RF-QSAR) are employed. nih.gov | Allows for the identification of complex relationships between structure and activity. |

| Key Structural Findings | Models can identify which molecular fragments or properties contribute positively or negatively to activity (e.g., 5-nitro vs. 4-nitro scaffold). nih.gov | Guides the structural modifications needed to enhance biological potency. |

| Validation Metrics | Statistical parameters such as R² (goodness of fit) and Q² (predictive ability) are used to assess model quality. nih.govjmchemsci.com | Ensures the developed model is robust and can make reliable predictions. |

| Predictive Application | Validated models are used to predict the biological activity of newly designed, virtual compounds before synthesis. nih.govjmchemsci.com | Accelerates the drug discovery cycle by focusing efforts on the most promising molecules. |

Mechanisms of Resistance Development in Model Organisms

Genetic Basis of Resistance: Gene Mutations and Differential Gene Expression

The foundation of resistance lies in the organism's genome. Mutations within key genes or changes in their expression levels can significantly reduce the drug's effectiveness.

In the microaerophilic bacterium Helicobacter pylori, mutations in the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes are the primary drivers of resistance. tbzmed.ac.irmdpi.com The RdxA enzyme is crucial for the activation of 5-nitroimidazoles. frontiersin.org Loss-of-function mutations—such as nonsense, frameshift, or missense mutations—in the rdxA gene prevent the production of a functional nitroreductase, thereby blocking the conversion of the prodrug into its cytotoxic form. frontiersin.orgasm.org While rdxA mutations are a major contributor to high-level resistance, mutations in frxA can also contribute, often in conjunction with rdxA alterations. asm.orgnih.gov

In anaerobic bacteria, such as Bacteroides fragilis, a distinct genetic mechanism involves the acquisition of nim genes. mdpi.com These genes encode nitroimidazole reductases that detoxify the drug. nih.gov The Nim enzymes convert the 5-nitroimidazole into a non-toxic amine derivative through a two-electron reduction pathway, which bypasses the formation of the toxic nitroso radical that is responsible for cellular damage. mdpi.comnih.gov There are several classes of nim genes (nimA-K) that can be located on plasmids or chromosomes, facilitating their spread. mdpi.com

In protozoan parasites, similar genetic strategies are observed. In Trichomonas vaginalis, resistance has been linked to decreased transcription of the gene encoding ferredoxin, an essential electron-transfer protein for drug activation. nih.gov Additionally, nonsense mutations in genes for nitroreductases (e.g., ntr4 and ntr6) have been associated with resistance. nih.gov In Giardia lamblia, transcriptomic analyses of resistant lines show differential expression of numerous genes. nih.gov Notably, genes encoding drug activation enzymes like pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) and nitroreductases are often downregulated, while genes involved in managing oxidative stress or alternative metabolic pathways may be upregulated. uib.nonih.gov

| Gene | Organism | Type of Genetic Alteration | Consequence |

| rdxA | Helicobacter pylori | Nonsense, frameshift, missense mutations | Inactivation of oxygen-insensitive NADPH nitroreductase, preventing drug activation. frontiersin.orgasm.org |

| frxA | Helicobacter pylori | Inactivating mutations | Inactivation of NADPH flavin oxidoreductase, contributing to resistance. nih.gov |

| nim | Bacteroides spp. | Gene acquisition | Expression of a nitroreductase that detoxifies the drug. mdpi.comnih.gov |

| fdx | Trichomonas vaginalis | Decreased transcription | Reduced levels of ferredoxin, limiting electron transfer for drug activation. nih.gov |

| ntr | Trichomonas vaginalis | Nonsense mutations | Production of truncated, non-functional nitroreductases. nih.gov |

| PFOR, NR1 | Giardia lamblia | Downregulation of gene expression | Reduced levels of drug-activating enzymes. uib.no |

Enzymatic Alterations Leading to Reduced Drug Activation

Genetic changes directly translate to an altered enzymatic landscape within the resistant organism. The core mechanism of 5-nitroimidazole action is its reduction by low-redox-potential electron transport proteins, a process that is impaired in resistant strains. mdpi.com

The primary enzymatic alteration is the decreased activity of nitroreductases. In H. pylori, mutations in rdxA lead to the production of a non-functional enzyme, which is the most common cause of resistance. nih.govabertay.ac.uk This prevents the crucial one-electron reduction of the drug's nitro group, meaning the active, DNA-damaging radical is never formed. mdpi.com

In anaerobic protozoa like Giardia and Trichomonas, the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system is paramount. mdpi.com PFOR catalyzes the oxidative decarboxylation of pyruvate, generating electrons that are transferred to ferredoxin. mdpi.com Reduced ferredoxin has a sufficiently low redox potential to activate 5-nitroimidazoles. asm.org Resistant strains often exhibit significantly reduced PFOR and/or ferredoxin activity, starving the activation pathway of the necessary electrons. nih.govnih.gov However, studies have shown that some highly resistant Giardia lines can have fully functional PFOR, indicating that other pathways are also involved. oup.com Enzymes such as thioredoxin reductase have been identified as alternative activators of 5-nitroimidazoles, and impaired flavin metabolism, which affects these alternative pathways, is also linked to resistance. oup.comnih.gov

Conversely, in bacteria carrying nim genes, the enzymatic alteration is one of gain-of-function. The Nim proteins are reductases that fully reduce the nitro group of the drug to an inert amine group. nih.gov This detoxification reaction is a key resistance mechanism in organisms like Bacteroides. mdpi.com

Non-Enzymatic Mechanisms of Resistance

Beyond direct genetic and enzymatic changes to the activation pathway, organisms have evolved other strategies to survive in the presence of 2-Chloro-1-methyl-5-nitro-1H-imidazole.

One proposed mechanism is the activation of antioxidant defense systems . nih.gov The activated form of the drug generates reactive nitrogen species and induces oxidative stress. mdpi.com Resistant organisms may upregulate enzymes like superoxide (B77818) dismutase or other proteins involved in scavenging free radicals, allowing them to better tolerate the toxic effects of the drug. nih.gov

An increase in drug efflux is another potential mechanism. nih.gov While the drug is thought to enter cells via passive diffusion, the involvement of efflux pumps that actively remove the compound from the cell before it can be activated has been suggested in some bacteria. mdpi.comnih.gov

Alterations in metabolism, or metabolic shifts , can also contribute to resistance. For instance, a shift away from metabolic pathways that generate the low-potential electrons needed for drug activation (e.g., pyruvate oxidation) and towards pathways like lactate (B86563) fermentation can reduce the cell's capacity to activate the drug. mdpi.comnih.gov

Finally, an enhanced DNA repair capacity could confer a degree of tolerance. mdpi.comnih.gov Since the activated drug causes DNA damage, cells with more robust DNA repair systems may be better able to survive the exposure. mdpi.com

Analytical Techniques for Research Quantification and Detection

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the separation, identification, and quantification of 2-Chloro-1-methyl-5-nitro-1H-imidazole, as well as for assessing its purity by separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of nitroimidazole compounds. For the closely related isomer, 1-Methyl-5-chloro-4-nitroimidazole, a reverse-phase HPLC method has been described. sielc.com It is anticipated that a similar method would be effective for this compound. A typical HPLC setup would involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase is often a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. cabidigitallibrary.org The detection is commonly performed using a UV detector, as the nitroimidazole ring possesses a strong chromophore. cabidigitallibrary.org For instance, a method for 2-methyl-5-nitroimidazole (B138375) utilizes a mobile phase of methanol and water (20:80 v/v) with UV detection at 310 nm. cabidigitallibrary.org

Table 1: Representative HPLC Conditions for Nitroimidazole Analysis

| Parameter | Condition 1 (based on 1-Methyl-5-chloro-4-nitroimidazole) sielc.com | Condition 2 (based on 2-Methyl-5-nitro-imidazole) cabidigitallibrary.org |

| Stationary Phase | Newcrom R1 (Reverse Phase) | Lichrosphere C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | Methanol: Water (20:80 v/v) |

| Detection | UV-Vis | UV-Vis at 310 nm |

| Flow Rate | Not specified | 1 mL/min |

Gas Chromatography (GC) can also be a viable technique for the analysis of this compound, particularly for assessing the purity of volatile impurities. However, due to the polarity and thermal lability of the nitroimidazole functional group, derivatization may be necessary to improve its volatility and thermal stability for GC analysis. GC coupled with a mass spectrometer (GC-MS) would provide definitive identification of the compound and its impurities based on their mass spectra. nih.gov For related compounds like 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid, GC suitability has been noted, suggesting that with appropriate methodology, it can be a powerful tool.

Electrochemical Sensors for Detection and Mechanistic Studies

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds like this compound. The presence of the nitro group, which is readily reducible, makes this compound an excellent candidate for electrochemical analysis.

Cyclic voltammetry is a key technique used to study the redox behavior of nitroimidazoles. The electrochemical reduction of the nitro group on the imidazole (B134444) ring is the basis for detection. scispace.com Studies on related nitroimidazole drugs have been conducted using DNA-biosensors, where the drug is preconcentrated on a glassy carbon electrode modified with DNA. scispace.com The reduction of the nitro group to a hydroxylamine (B1172632) and subsequent reoxidation to a nitroso compound can be monitored. scispace.com This process allows for not only detection but also for mechanistic studies into how these compounds may interact with biological molecules like DNA. scispace.com The reduction potential for metronidazole (B1676534) (a related 5-nitroimidazole) at a DNA-biosensor is reported to be -0.556 V. scispace.com It is expected that this compound would exhibit a similar, well-defined reduction peak, allowing for its sensitive determination.

Table 2: Electrochemical Parameters for Nitroimidazole Compounds

| Compound | Electrode Type | Reduction Potential (vs. SCE) | Technique |

| Metronidazole scispace.com | DNA-biosensor on Glassy Carbon Electrode | -0.556 V | Cyclic Voltammetry |

| Tinidazole scispace.com | DNA-biosensor on Glassy Carbon Electrode | Not specified | Anodic Stripping Differential Pulse Voltammetry |

| Secnidazole scispace.com | DNA-biosensor on Glassy Carbon Electrode | Not specified | Anodic Stripping Differential Pulse Voltammetry |

The development of specific electrochemical sensors for this compound could involve the use of various modified electrodes to enhance sensitivity and selectivity. These could include electrodes modified with nanomaterials or specific recognition elements.

Spectroscopic Methods for In Vitro Monitoring of Reactions

Spectroscopic techniques are invaluable for the in vitro monitoring of chemical reactions involving this compound, providing real-time information on the consumption of reactants and the formation of products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions in solution. For instance, the synthesis of related 1-alkyl-4-nitro-1H-imidazoles from 2-methyl-5-nitroimidazole has been monitored using ¹H and ¹³C NMR to determine the regioselectivity and kinetics of the alkylation reaction. A patent for the preparation of 5-chloro-1-methyl-4-nitroimidazole (B20735) also reports the use of ¹H-NMR to confirm the structure of the final product, demonstrating its utility in synthetic chemistry. google.com By acquiring NMR spectra at different time points during a reaction, the concentrations of various species can be determined, providing detailed kinetic data.

Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed for in vitro reaction monitoring, particularly if the reactants and products have distinct absorption spectra. The formation of copper (II) complexes with 2-methyl-5-nitroimidazole has been studied using UV-Vis spectroscopy, indicating that changes in the coordination environment of the nitroimidazole ring can be readily followed. nih.gov This suggests that reactions involving the imidazole ring or the nitro group of this compound could be monitored by observing changes in the UV-Vis spectrum over time.

Table 3: Spectroscopic Techniques for Monitoring Nitroimidazole Reactions

| Technique | Application Example | Information Obtained |

| ¹H and ¹³C NMR | Monitoring the alkylation of 2-methyl-5-nitroimidazole | Reaction progress, regioselectivity, product structure confirmation |

| UV-Vis Spectroscopy | Studying the formation of copper (II) complexes with 2-methyl-5-nitroimidazole nih.gov | Changes in electronic structure, complex formation kinetics |

| FTIR and Raman Spectroscopy | Characterization of metal complexes of 2-methyl-5-nitroimidazole nih.gov | Changes in vibrational modes upon coordination, structural information |

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Design of Novel 2-Chloro-1-methyl-5-nitro-1H-imidazole Analogs with Enhanced Mechanistic Specificity

The core structure of this compound is ripe for chemical modification to generate novel analogs with potentially superior and more specific mechanisms of action. The biological activity of 5-nitroimidazoles is intrinsically linked to the reductive activation of the nitro group, a process that generates cytotoxic intermediates capable of interacting with cellular macromolecules like DNA. nih.govhumanjournals.com Future design strategies will likely focus on modulating the electronic and steric properties of the imidazole (B134444) ring to fine-tune this activation process.

Key areas for synthetic modification include:

Substitution at the C2 position: Replacing the chloro group with other halogens, alkyl, aryl, or heterocyclic moieties could significantly alter the compound's redox potential, lipophilicity, and target affinity. Research on other 5-nitroimidazoles has shown that modifications at this position can enhance resonance conjugation and, consequently, biological activity. humanjournals.comnih.gov

Modification of the N1-methyl group: While the 1-alkyl group is a simple structural requirement for the activity of many 5-nitroimidazoles, exploring longer or more functionalized alkyl chains could influence tissue penetration and intracellular localization. jocpr.comjocpr.com

Introduction of diverse side chains: Attaching various pharmacophores to the imidazole nucleus can create hybrid molecules. For instance, creating ester derivatives or linking other biologically active scaffolds could lead to compounds with dual modes of action or improved targeting capabilities. jocpr.comisca.me

The primary goal of these synthetic endeavors is to create analogs with enhanced specificity for microbial or cellular targets, potentially reducing off-target effects. This involves a systematic exploration of structure-activity relationships (SAR) to understand how each modification impacts the compound's reductive activation, interaction with specific enzymes (like nitroreductases), and downstream cytotoxic effects. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| Substitution at C2 | Modulate redox potential and target binding affinity. | Enhanced activation in target cells; increased potency. |

| Varying N1-substituent | Alter lipophilicity and pharmacokinetic properties. | Improved tissue penetration and cellular uptake. |

| Hybridization with other scaffolds | Introduce additional mechanisms of action. | Synergistic effects; broader spectrum of activity. |

Exploration of Synergistic Molecular Interactions in Model Systems

The potential for this compound and its future analogs to act synergistically with other agents is a promising area of research. Synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects, can enhance efficacy and potentially circumvent resistance mechanisms. nih.gov Future in vitro studies should explore combinations of this compound with various classes of compounds in relevant model systems, such as microbial cultures or cell lines.

For example, studies on other nitroimidazoles like metronidazole (B1676534) have demonstrated synergistic effects when combined with antibiotics such as ciprofloxacin (B1669076) and clarithromycin. nih.govgsconlinepress.comresearchgate.net These combinations often lead to a significant reduction in the minimum inhibitory concentrations (MICs) of both drugs. gsconlinepress.com Investigating the interactions of this compound with conventional antimicrobial agents could reveal combinations that are more effective against resistant strains. The checkerboard assay is a common in vitro method to quantify these interactions and determine the Fractional Inhibitory Concentration Index (FICI), which defines whether the interaction is synergistic, additive, indifferent, or antagonistic. gsconlinepress.com

Future research should systematically screen for synergistic partners, including:

Conventional antibiotics: To identify combinations that could restore susceptibility in resistant bacterial strains.

Antifungal agents: To explore potential applications against fungal pathogens.

Biologically active small molecules: To uncover novel combination therapies for various cellular models.

Understanding the molecular basis of these synergies is paramount. For instance, one agent might increase the permeability of a cell membrane, allowing for greater uptake of the nitroimidazole, or it might inhibit a pathway that would otherwise contribute to resistance.

Advanced Computational Modeling for Mechanism-Based Design

Advanced computational tools are indispensable for accelerating the design and optimization of novel this compound analogs. In silico methods such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide profound insights into the molecular interactions governing the compound's activity, guiding more targeted synthetic efforts. nih.govjscimedcentral.comaabu.edu.jo

QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comslideshare.net By developing QSAR models for analogs of this compound, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. nih.govresearchgate.net These models can then be used to predict the potency of virtual compounds before they are synthesized, saving time and resources. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For this compound, docking studies can simulate its interaction with the active sites of key enzymes, such as bacterial or protozoal nitroreductases, which are responsible for its activation. researchgate.netresearchgate.netresearchgate.net These simulations can reveal crucial binding interactions, like hydrogen bonds and hydrophobic contacts, informing the design of analogs with higher binding affinities and greater selectivity for target enzymes. jscimedcentral.comaabu.edu.jo

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the binding complex and the conformational changes that may occur upon binding. researchgate.net

These computational approaches will facilitate a more rational, mechanism-based design of next-generation analogs, moving beyond traditional trial-and-error synthesis.

| Computational Method | Application for this compound | Projected Outcome |

| QSAR | Predict the biological activity of virtual analogs based on molecular descriptors. | Prioritization of synthetic targets with high predicted potency. |

| Molecular Docking | Simulate binding to the active site of target enzymes (e.g., nitroreductases). | Design of analogs with improved binding affinity and selectivity. |

| Molecular Dynamics | Analyze the stability and dynamics of the ligand-protein complex. | Understanding of the dynamic nature of target engagement. |

Application of Integrated Omics Approaches to Elucidate Complex Biological Responses

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the application of integrated omics technologies is essential. frontiersin.orgmdpi.com Approaches such as proteomics and metabolomics can map the global changes in proteins and metabolites within a cell or organism upon exposure to the compound, revealing its mechanism of action, potential off-target effects, and mechanisms of resistance. mdpi.comresearchgate.net

Proteomics: This involves the large-scale study of proteins. By comparing the proteomes of treated versus untreated cells, researchers can identify proteins that are differentially expressed or post-translationally modified. mdpi.com This can reveal the cellular pathways that are perturbed by the compound. For instance, proteomic analyses of metronidazole-resistant organisms have identified changes in the expression of redox proteins and metabolic enzymes, providing insights into resistance mechanisms. nih.govnih.govresearchgate.net Applying similar techniques to this compound could identify its direct protein targets and downstream signaling cascades.